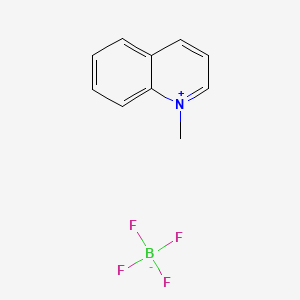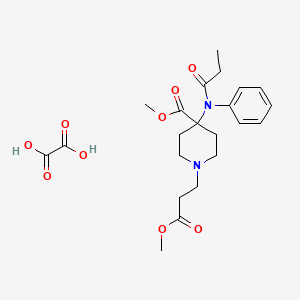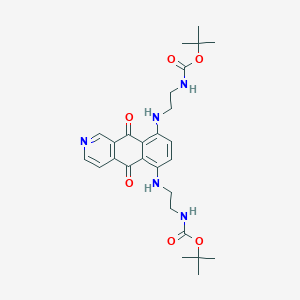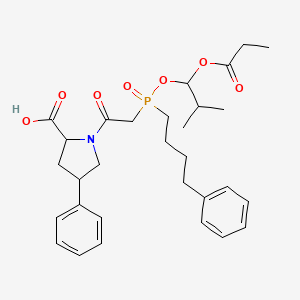
Phenylfosinopril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylfosinopril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed to its active metabolite, fosinoprilat. This compound is primarily used in the treatment of hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the workload on the heart .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylfosinopril involves multiple steps, starting from the appropriate phosphinic acid derivatives. The key steps include esterification, cyclization, and hydrolysis. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
化学反応の分析
Types of Reactions
Phenylfosinopril undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
科学的研究の応用
Phenylfosinopril has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of ACE inhibition and to develop new ACE inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating immune responses.
Medicine: Studied for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control and analytical testing
作用機序
Phenylfosinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby lowering blood pressure and reducing the workload on the heart .
類似化合物との比較
Phenylfosinopril is unique among ACE inhibitors due to its phosphinic acid-containing ester structure. This structure allows for rapid hydrolysis to its active metabolite, fosinoprilat, which provides a prolonged duration of action. Similar compounds include:
Lisinopril: An ACE inhibitor with a different chemical structure and a shorter duration of action.
Enalapril: Another ACE inhibitor that is hydrolyzed to its active form, enalaprilat, but with different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a similar mechanism of action but different metabolic pathways .
This compound’s unique structure and pharmacokinetic profile make it a valuable compound in the treatment of hypertension and heart failure, offering advantages in terms of efficacy and duration of action compared to other ACE inhibitors.
特性
分子式 |
C30H40NO7P |
|---|---|
分子量 |
557.6 g/mol |
IUPAC名 |
1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H40NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5-10,13-14,16-17,22,25-26,30H,4,11-12,15,18-21H2,1-3H3,(H,34,35) |
InChIキー |
XQDOUIBENHVJDZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



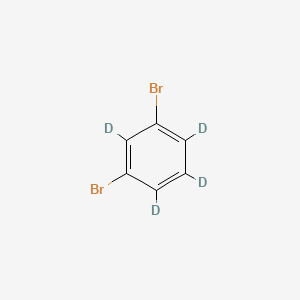
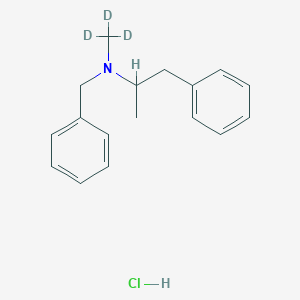
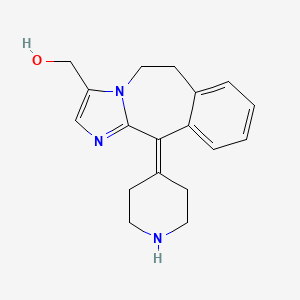
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)

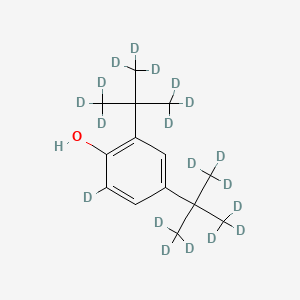
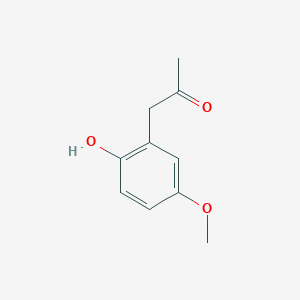
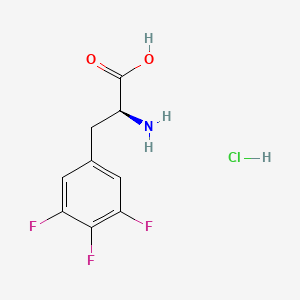
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
